molecular formula C15H26O2 B14733078 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one CAS No. 13065-22-0

7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one

Cat. No.: B14733078
CAS No.: 13065-22-0
M. Wt: 238.37 g/mol
InChI Key: CUDHRTAOLMZZFB-UHFFFAOYSA-N
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Description

7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is a complex organic compound with a unique structure that includes a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of diethyl oxalate and ethyl chloroacetate as starting materials. The reaction proceeds through a series of steps including condensation, hydrolysis, esterification, and Grignard reactions . The final product is purified using acid-base treatment to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group and the dimethyloctahydronaphthalenone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(2-Hydroxypropan-2-yl)-1,4a-dimethyloctahydronaphthalen-2(1h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxypropan-2-yl group and a dimethyloctahydronaphthalenone core sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

13065-22-0

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one

InChI

InChI=1S/C15H26O2/c1-10-12-9-11(14(2,3)17)5-7-15(12,4)8-6-13(10)16/h10-12,17H,5-9H2,1-4H3

InChI Key

CUDHRTAOLMZZFB-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(CCC2(CCC1=O)C)C(C)(C)O

Origin of Product

United States

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